(2,3-dihydro-1H-inden-5-yl)boronic acid
Overview
Description
(2,3-Dihydro-1H-inden-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a boronic acid group attached to a dihydroindenyl moiety, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3-dihydro-1H-inden-5-yl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of 2,3-dihydro-1H-indene using a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydro-1H-inden-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Scientific Research Applications
(2,3-Dihydro-1H-inden-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Industry: The compound is employed in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2,3-dihydro-1H-inden-5-yl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The boron atom facilitates the transfer of the organic group to the palladium center, enabling the coupling reaction.
Comparison with Similar Compounds
- Phenylboronic acid
- (2,3-Dihydro-1H-inden-5-yl)boronic acid pinacol ester
- (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
Properties
IUPAC Name |
2,3-dihydro-1H-inden-5-ylboronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6,11-12H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMCFBNRPCHLHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCC2)C=C1)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196861-31-1 | |
Record name | (2,3-dihydro-1H-inden-5-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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